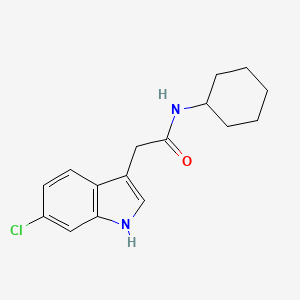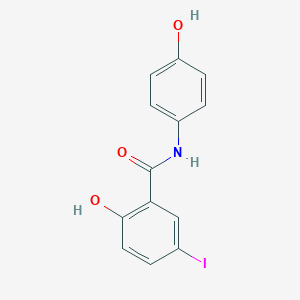![molecular formula C11H8N2O B6643442 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine, also known as FPP, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. FPP is a synthetic compound that is structurally similar to naturally occurring alkaloids, such as harmine and harmaline. In
Mécanisme D'action
The exact mechanism of action of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate various signaling pathways in cells. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit the activity of certain enzymes, such as protein kinases and topoisomerases, which play a role in cell proliferation and DNA replication.
Biochemical and Physiological Effects
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has also been shown to inhibit the replication of viruses, such as hepatitis C and HIV. In addition, 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have antioxidant properties, which may be beneficial in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal compound for use in laboratory experiments. However, one limitation of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine. One area of interest is its potential use in combination therapy for cancer treatment. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have synergistic effects when combined with other anticancer agents, such as cisplatin and doxorubicin. Another area of interest is its potential use in treating viral infections, such as COVID-19. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have activity against coronaviruses in vitro, and further studies are needed to determine its potential efficacy in treating COVID-19. Finally, 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine may have potential applications in the field of neuroscience, particularly in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine involves the condensation of 2-furylaldehyde and 2-aminopyridine in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and reduction. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antimicrobial properties. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-(furan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-10(14-7-1)9-4-3-8-5-6-12-11(8)13-9/h1-7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOGKGHHBZPGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643364.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)

![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)



![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)